Amprenavir Amprenavir Amprenavir is a tetrahydrofuryl ester, a sulfonamide and a carbamate ester. It has a role as a HIV protease inhibitor and an antiviral drug.
Amprenavir is a protease inhibitor used to treat HIV infection.
Amprenavir is a Protease Inhibitor. The mechanism of action of amprenavir is as a HIV Protease Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A4 Inducer, and P-Glycoprotein Inducer.
Amprenavir is a synthetic derivative of hydroxyethylamine sulfonamide that selectively binds to and inhibits human immunodeficiency virus (HIV) protease.
Amprenavir is only found in individuals that have used or taken this drug. It is a protease inhibitor used to treat HIV infection.Amprenavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles.
See also: Fosamprenavir Calcium (active moiety of).
Brand Name: Vulcanchem
CAS No.: 161814-49-9
VCID: VC0518810
InChI: InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1
SMILES: CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
Molecular Formula: C25H35N3O6S
Molecular Weight: 505.6 g/mol

Amprenavir

CAS No.: 161814-49-9

Cat. No.: VC0518810

Molecular Formula: C25H35N3O6S

Molecular Weight: 505.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Amprenavir - 161814-49-9

CAS No. 161814-49-9
Molecular Formula C25H35N3O6S
Molecular Weight 505.6 g/mol
IUPAC Name [(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Standard InChI InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1
Standard InChI Key YMARZQAQMVYCKC-OEMFJLHTSA-N
Isomeric SMILES CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
SMILES CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
Canonical SMILES CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
Appearance Solid powder

Amprenavir is a protease inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections. It was approved by the Food and Drug Administration (FDA) on April 15, 1999, for use in combination with other antiretroviral drugs . The drug was marketed under the brand name Agenerase by GlaxoSmithKline. Despite its approval, amprenavir's production was discontinued by the manufacturer on December 31, 2004, due to the availability of a prodrug version, fosamprenavir .

Mechanism of Action

Amprenavir functions by inhibiting the HIV-1 protease enzyme, which is crucial for the proteolytic cleavage of viral polyprotein precursors into functional proteins necessary for infectious HIV-1 particles . By binding to the active site of HIV-1 protease, amprenavir prevents the processing of these viral proteins, resulting in the formation of immature, non-infectious viral particles .

Pharmacokinetics

Amprenavir exhibits favorable absorption and clearance pharmacokinetics, with minimal effects from food intake . The drug is rapidly absorbed, reaching maximum plasma concentrations within 1 to 2 hours after dosing . The recommended dosing regimen for amprenavir was 1,200 mg twice daily, administered in either 8 large 150 mg gel capsules or 24 smaller 50 mg gel capsules .

Contraindications and Safety Considerations

The oral solution of amprenavir was contraindicated in infants and children under the age of 4, pregnant women, and patients with hepatic or renal failure due to the risk of toxicity from the excipient propylene glycol . Additionally, it was contraindicated in patients treated with disulfiram or metronidazole .

Research Findings

Long-term carcinogenicity studies with amprenavir revealed histopathological evidence of hepatocellular adenomas in male rats . This highlights the importance of monitoring liver function during treatment.

Comparison with Other Protease Inhibitors

Protease InhibitorMechanism of ActionDosage FormContraindications
AmprenavirInhibits HIV-1 proteaseOral capsulesInfants, pregnant women, hepatic/renal failure
IndinavirInhibits HIV-1 proteaseOral capsulesNephrolithiasis risk, contraindicated in severe renal impairment
NelfinavirInhibits HIV-1 proteaseOral tabletsDiarrhea common, contraindicated in severe hepatic impairment

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